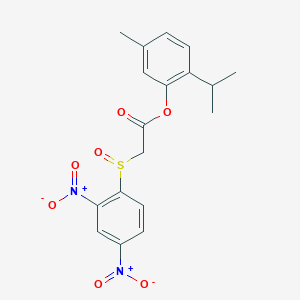

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate

Description

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O7S/c1-11(2)14-6-4-12(3)8-16(14)27-18(21)10-28(26)17-7-5-13(19(22)23)9-15(17)20(24)25/h4-9,11H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDRDKSIWVTTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC(=O)CS(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70414094 | |

| Record name | (5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70414094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7061-57-6 | |

| Record name | (5-methyl-2-propan-2-ylphenyl) 2-(2,4-dinitrophenyl)sulfinylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70414094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate typically involves multi-step organic reactions. One common method includes the reaction of 5-methyl-2-propan-2-yl-phenol with 2,4-dinitrophenylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate undergoes various types of chemical reactions, including:

Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

Reduction: Tin(II) chloride, hydrochloric acid, and room temperature.

Substitution: Nitric acid, sulfuric acid, and controlled temperatures.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a therapeutic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate involves its interaction with specific molecular targets and pathways. The compound’s sulfinyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Data Table: Comparative Analysis of Key Compounds

Key Insights:

- Electron Effects: The 2,4-dinitrophenyl group in the target compound likely increases electron deficiency compared to mono-nitro analogs, enhancing reactivity in electrophilic substitutions .

- Biological Potential: Sivifene’s clinical use suggests that dinitrophenyl derivatives with appropriate functional groups (e.g., esters for bioavailability) could be explored for antitumor or antimicrobial activity .

- Material Science : The sulfinyl group’s redox activity and nitro groups’ energetic properties position the target compound as a candidate for photoactive materials or explosives research .

Biological Activity

(5-Methyl-2-propan-2-yl-phenyl) 2-(2,4-dinitrophenyl)sulfinylacetate, a compound with the chemical formula and CAS Number 7061-57-6, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on a review of recent literature.

Chemical Structure

The molecular structure of this compound features a sulfinyl group attached to an acetate moiety, which is significant for its biological interactions. The presence of the dinitrophenyl group enhances its reactivity and potential as a bioactive agent.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity :

- Antibacterial Properties :

- Anti-inflammatory Effects :

- Analgesic Activity :

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

| Substituent | Biological Activity | Mechanism of Action |

|---|---|---|

| Dinitrophenyl | Antibacterial | Inhibition of cell wall synthesis |

| Sulfinyl | Anticancer | Induction of apoptosis via MAPK pathway |

| Acetate | Anti-inflammatory | Modulation of inflammatory cytokines |

Case Studies

- Anticancer Study : A recent study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with associated increases in apoptotic markers .

- Antibacterial Study : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC value of 15 µg/mL. This suggests potential for development as a novel antibacterial agent .

- Anti-inflammatory Research : An animal model study demonstrated that administration of the compound led to reduced levels of TNF-alpha and IL-6, key inflammatory markers, indicating its potential utility in treating inflammatory conditions .

Q & A

Q. What theoretical frameworks explain the sulfinyl group’s role in electron-transfer pathways?

- Methodological Answer : Apply Marcus theory to model electron-transfer kinetics, correlating reorganization energy (λ) with sulfinyl substituent effects. Cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) measures redox potentials. Compare with DFT-derived HOMO-LUMO gaps to validate electronic structure models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.